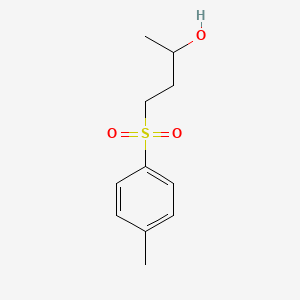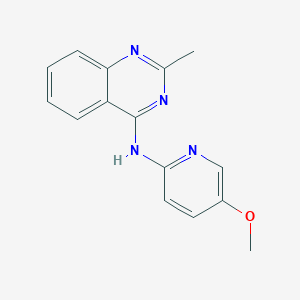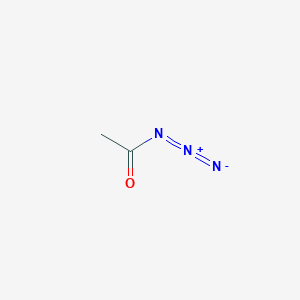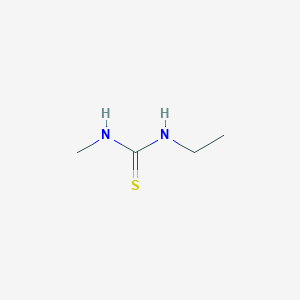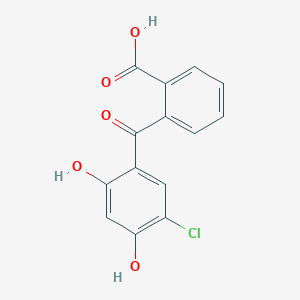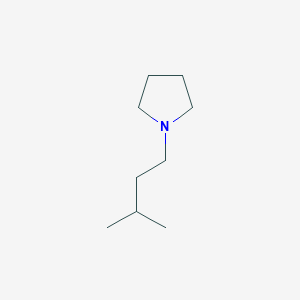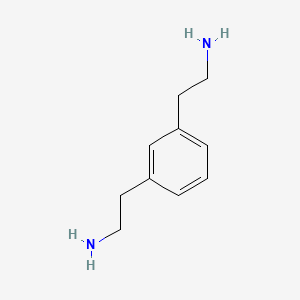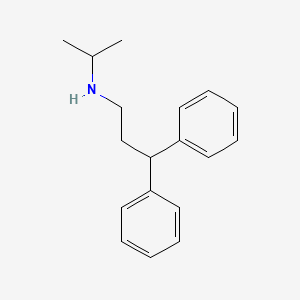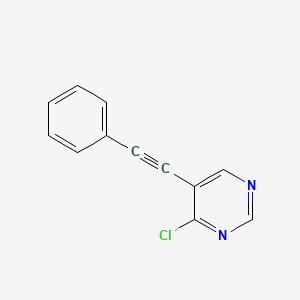
4-chloro-5-(2-phenylethynyl)Pyrimidine
Overview
Description
4-chloro-5-(2-phenylethynyl)Pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a phenylethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-phenylethynyl)Pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and phenylacetylene.
Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloropyrimidine with phenylacetylene in the presence of a copper co-catalyst and a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a well-established method in industrial organic synthesis. The scalability of this reaction makes it suitable for large-scale production, provided that appropriate reaction conditions and purification techniques are employed.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(2-phenylethynyl)Pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.
Cycloaddition Reactions: The triple bond in the phenylethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., palladium) and specific reaction conditions (e.g., elevated temperatures) are often required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carbonyl compounds or alkenes/alkanes, respectively.
Scientific Research Applications
4-chloro-5-(2-phenylethynyl)Pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions in living systems.
Mechanism of Action
The mechanism of action of 4-chloro-5-(2-phenylethynyl)Pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibition of Enzymes: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors by binding to them and altering their signaling pathways.
The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chloro-5-(2-phenylethynyl)Pyrimidine include:
4-Chloro-5-(phenylthio)pyrimidine: Similar structure with a phenylthio group instead of a phenylethynyl group.
4-Chloro-5-(phenylamino)pyrimidine: Similar structure with a phenylamino group instead of a phenylethynyl group.
4-Chloro-5-(phenylmethoxy)pyrimidine: Similar structure with a phenylmethoxy group instead of a phenylethynyl group.
Uniqueness
The uniqueness of this compound lies in its phenylethynyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable building block for the synthesis of compounds with specific biological or material properties.
Properties
CAS No. |
393857-03-9 |
|---|---|
Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-5-(2-phenylethynyl)pyrimidine |
InChI |
InChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI Key |
WJCQPBKEZPVKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



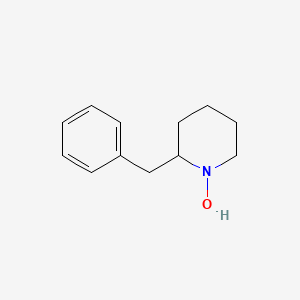
![Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-](/img/structure/B8731231.png)
